溴乙酰胺-PEG4-酸
描述
Bromoacetamido-PEG4-Acid is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which enhances solubility in aqueous media. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .
科学研究应用
Bromoacetamido-PEG4-Acid has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of polyethylene glycol-based compounds and conjugates.
Biology: It serves as a reagent for labeling and modifying biomolecules, such as proteins and peptides.
Medicine: Bromoacetamido-PEG4-Acid is utilized in the development of drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Industry: It is employed in the production of PEGylated compounds for various industrial applications, including cosmetics and pharmaceuticals .
作用机制
Target of Action
Bromoacetamido-PEG4-Acid is primarily used in the synthesis of two types of molecules: PROTACs and antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the proteins that these molecules are designed to interact with.
Mode of Action
The compound acts as a linker in the synthesis of PROTACs and ADCs . In the case of PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . For ADCs, it links an antibody to an ADC cytotoxin .
Biochemical Pathways
The biochemical pathways affected by Bromoacetamido-PEG4-Acid are those involved in the ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . In the case of ADCs, the compound enables the delivery of cytotoxins to specific cells .
Pharmacokinetics
The pharmacokinetics of Bromoacetamido-PEG4-Acid are largely determined by its role as a linker in PROTACs and ADCs. Its hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compounds it helps to form.
Result of Action
The result of the action of Bromoacetamido-PEG4-Acid is the formation of PROTACs and ADCs that can selectively target and degrade specific proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of Bromoacetamido-PEG4-Acid can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU can facilitate the reaction of the compound’s terminal carboxylic acid with primary amine groups . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG4-Acid typically involves the reaction of a PEG derivative with bromoacetyl chloride in the presence of a base. The reaction proceeds as follows:
- Dissolve the PEG derivative in an appropriate solvent such as dichloromethane (DCM).
- Add bromoacetyl chloride dropwise to the solution while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography to obtain Bromoacetamido-PEG4-Acid with high purity.
Industrial Production Methods: Industrial production of Bromoacetamido-PEG4-Acid follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction vessels for the synthesis.
- Continuous monitoring of reaction conditions to ensure consistency.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反应分析
Types of Reactions: Bromoacetamido-PEG4-Acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in amide bond formation reactions with primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols and amines. The reaction is typically carried out in solvents like DCM or dimethyl sulfoxide (DMSO) at room temperature.
Amide Bond Formation: This reaction involves the use of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base
Major Products:
Nucleophilic Substitution: The major products are PEG derivatives with substituted nucleophiles.
Amide Bond Formation: The major products are stable amide bonds formed between the carboxylic acid of Bromoacetamido-PEG4-Acid and primary amines
相似化合物的比较
Bromoacetamido-PEG2-Acid: Similar structure but with a shorter PEG spacer.
Bromoacetamido-PEG6-Acid: Similar structure but with a longer PEG spacer.
Bromoacetamido-PEG8-Acid: Similar structure but with an even longer PEG spacer.
Uniqueness: Bromoacetamido-PEG4-Acid is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. The four-unit PEG spacer enhances solubility in aqueous media while maintaining sufficient reactivity for nucleophilic substitution and amide bond formation reactions .
生物活性
Bromoacetamido-PEG4-Acid is a synthetic compound that serves as an important linker in bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its chemical structure includes a polyethylene glycol (PEG) backbone with four ethylene glycol units, a bromoacetamido group, and a terminal carboxylic acid. This composition enhances its solubility and reactivity, making it a versatile tool in pharmaceutical research.
- Molecular Formula : CHBrN O
- Molecular Weight : 386.2 g/mol
- Purity : >98%
- Storage Conditions : -20 °C
Bromoacetamido-PEG4-Acid primarily functions as a linker molecule in drug conjugates. The bromo group acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the efficient formation of stable amide bonds when reacted with primary amines in the presence of coupling agents like EDC or DCC. This capability is crucial for creating stable linkages between therapeutic agents and targeting moieties, thereby enhancing the specificity and efficacy of drug delivery systems .
Applications in Drug Development
- Antibody-Drug Conjugates (ADCs) :
- Proteolysis Targeting Chimeras (PROTACs) :
Comparative Analysis with Other Linkers
Compound Name | PEG Chain Length | Unique Features |
---|---|---|
Bromoacetamido-PEG2-Acid | 2 units | Lower solubility compared to PEG4 variant |
Bromoacetamido-PEG8-Acid | 8 units | Increased hydrophilicity but may reduce reactivity |
Maleimide-PEG4-Acid | 4 units | Specific reactivity with thiols |
Azide-PEG4-Acid | 4 units | Suitable for Click Chemistry applications |
Bromoacetamido-PEG4-Acid stands out due to its balanced hydrophilicity and reactivity profile, making it suitable for a wide range of bioconjugation applications while maintaining stability under physiological conditions .
Study on ADC Development
A recent study demonstrated the effectiveness of Bromoacetamido-PEG4-Acid as a linker in ADC formulations. The researchers reported enhanced solubility and stability of the resulting conjugates, leading to improved therapeutic indices in preclinical models. The study highlighted the importance of linker choice in determining the pharmacokinetics and biodistribution of ADCs .
PROTAC Applications
In another investigation focusing on PROTACs, Bromoacetamido-PEG4-Acid was utilized to construct chimeras targeting specific oncogenic proteins. The results indicated that these PROTACs effectively induced degradation of the target proteins in cellular assays, showcasing the potential of this linker in developing novel therapeutics for cancer treatment .
属性
IUPAC Name |
3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO7/c14-11-12(16)15-2-4-20-6-8-22-10-9-21-7-5-19-3-1-13(17)18/h1-11H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFYGPXSVUULRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCNC(=O)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144605 | |
Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601144605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-67-7 | |
Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601144605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。